Sulforhodamine Q 5-acid fluoride
Description
Contextualization of Rhodamine Dye Families in Bioanalytical Sciences
Rhodamine dyes, a family of structurally related fluorescent compounds, have a long and storied history in the bioanalytical sciences. conicet.gov.ar Characterized by their xanthene core, these dyes are renowned for their exceptional photophysical properties, including high absorption coefficients and excellent fluorescence quantum yields. researchgate.net This makes them highly effective for a wide range of applications, from fluorescence microscopy to flow cytometry.
The basic rhodamine structure can be chemically modified at various positions, leading to a diverse family of dyes with a spectrum of colors and properties. wiley.com This inherent flexibility has allowed for the development of rhodamine derivatives tailored for specific biological investigations. The ability to conjugate these dyes to biomolecules, such as proteins and nucleic acids, without significantly altering their biological activity has been a key driver of their widespread adoption. researchgate.net
Evolution and Significance of Sulforhodamine Derivatives as Advanced Research Tools
While traditional rhodamine dyes are highly effective, the quest for improved performance has led to the development of sulforhodamine derivatives. The addition of sulfonate groups to the rhodamine core significantly enhances their water solubility and reduces their tendency to aggregate in aqueous environments, a common issue with more hydrophobic dyes. This modification is crucial for biological applications, where experiments are typically conducted in aqueous buffers. acs.org
Furthermore, the introduction of sulfonate groups can also influence the photophysical properties of the dye, often leading to increased photostability and quantum yield. Sulforhodamine derivatives, such as the widely used Sulforhodamine 101 and Texas Red, have become staples in the field, enabling more sensitive and robust experimental outcomes. acs.org The evolution of these derivatives has expanded the palette of available fluorescent probes, allowing for more complex multi-color imaging experiments. wiley.com
Specific Research Focus on Sulforhodamine Q 5-Acid Fluoride (B91410): A Reactive Fluorophore Precursor for Advanced Applications
At the forefront of sulforhodamine chemistry is Sulforhodamine Q 5-acid fluoride. This compound is not typically used as a fluorescent label itself but serves as a crucial reactive precursor for the synthesis of more complex and functionalized sulforhodamine dyes. The "Q" designation refers to a specific structural variation within the sulforhodamine family, and the "5-acid fluoride" indicates the presence of a reactive sulfonyl fluoride group at the 5-position of the pendant aromatic ring.
The sulfonyl fluoride moiety is a key feature of this molecule. It is a highly reactive group that can readily undergo nucleophilic substitution reactions with a variety of nucleophiles, such as amines and thiols. nih.govnih.gov This reactivity allows for the covalent attachment of the sulforhodamine core to a wide range of biomolecules, targeting moieties, or other functional groups. This "click chemistry" approach, known as Sulfur(VI) Fluoride Exchange (SuFEx), provides a reliable and efficient method for creating custom fluorescent probes. nih.govsioc-journal.cn
The ability to synthesize custom probes from precursors like this compound is a significant advantage in modern chemical biology. Researchers can design and create probes with specific properties tailored to their experimental needs, such as targeting a particular protein or responding to a specific cellular event. This level of control is essential for pushing the boundaries of what can be observed and understood at the molecular level.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2-(8,18-dimethyl-2-oxa-18-aza-8-azoniapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3,8,10,12,15,17(22)-heptaen-13-yl)-5-fluorosulfonylbenzenesulfonate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25FN2O6S2.H2O/c1-29-13-3-5-17-22(29)11-9-20-25(19-8-7-16(37(28,31)32)15-24(19)38(33,34)35)21-10-12-23-18(6-4-14-30(23)2)27(21)36-26(17)20;/h7-12,15H,3-6,13-14H2,1-2H3;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUSLLTSQUQOTIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC3=C2OC4=C5CCC[N+](=C5C=CC4=C3C6=C(C=C(C=C6)S(=O)(=O)F)S(=O)(=O)[O-])C.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27FN2O7S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
574.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Photophysical Characterization in Academic Research
Spectroscopic Analysis of Sulforhodamine Q 5-Acid Fluoride (B91410) and Derivatives
Spectroscopic analysis forms the cornerstone of photophysical characterization, revealing the fundamental properties of a fluorophore, such as its interaction with light and its intrinsic brightness and stability.
The absorption and emission spectra of sulforhodamine dyes are characterized by strong absorption in the visible region and a distinct, red-shifted fluorescence emission. The precise wavelengths of maximum absorption (λabs) and emission (λem) are sensitive to the molecular environment, including solvent polarity and pH.
Research on sulforhodamine derivatives, such as Sulforhodamine B and Sulforhodamine 101, provides insight into the expected spectral profiles. For instance, Sulforhodamine B exhibits a maximal absorbance at approximately 565 nm and a maximal fluorescence emission around 586 nm. wikipedia.orgaatbio.com Sulforhodamine 101, a closely related structure, has a reported absorption maximum of 576 nm in ethanol. photochemcad.com The introduction of the sulfonyl fluoride group and the specific substitution pattern in Sulforhodamine Q 5-acid fluoride can induce subtle shifts in these spectral peaks due to altered electronic distributions within the xanthene core. The environment plays a critical role; for example, aggregation in aqueous solutions at high concentrations can lead to the formation of non-fluorescent H-aggregates, which causes a blue-shift in the absorption band compared to the monomeric form. nih.gov
Table 1: Spectroscopic Properties of Representative Sulforhodamine Dyes
| Compound | Absorption Max (λabs) | Emission Max (λem) | Solvent |
|---|---|---|---|
| Sulforhodamine B | ~565 nm | ~586 nm | Not Specified |
| Sulforhodamine 101 | 576 nm | 605 nm | Ethanol |
This table is interactive and represents data for closely related sulforhodamine compounds to provide context for the spectral properties of this compound.
The fluorescence quantum yield (Φf) is a critical measure of a fluorophore's efficiency, defined as the ratio of photons emitted to photons absorbed. High quantum yields are desirable for sensitive detection in bioanalytical assays. Sulforhodamine dyes are known for their high quantum yields. For example, Sulforhodamine 101 is often used as a fluorescence reference standard and has a reported quantum yield of 0.9 in ethanol. photochemcad.com A derivative of Sulforhodamine 101 was found to have a quantum yield of 0.605 in a phosphate-buffered saline (PBS) solution, highlighting the influence of the local environment. researchgate.net
Photostability, or the resistance to photochemical degradation (photobleaching) upon exposure to excitation light, is another crucial parameter, especially for applications requiring long-term or high-intensity imaging. Fluorination of organic dyes, including rhodamines, has been shown to enhance photostability by strengthening C-H bonds against oxidative degradation. researchgate.netmdpi.com While sulforhodamine dyes are generally considered photostable compared to other classes of dyes like fluorescein, they can undergo photodegradation under prolonged or intense irradiation. nih.govacs.org Studies on Sulforhodamine B have identified various photodegradation products, confirming that the chromophoric structure can be destroyed over time. nih.govacs.org
Time-Resolved Fluorescence Spectroscopy for Excited-State Dynamics in Complex Systems
Time-resolved fluorescence spectroscopy is a powerful technique for investigating the dynamic processes that occur in the excited state of a fluorophore on the picosecond to nanosecond timescale. nih.govnews-medical.net This method involves exciting the sample with a short pulse of light and measuring the subsequent fluorescence decay over time. The resulting fluorescence lifetime is sensitive to a variety of molecular interactions and environmental factors, including quenching, solvent relaxation, and energy transfer. news-medical.netedinst.com
In the context of complex systems like biological macromolecules, studying the excited-state dynamics of a probe like this compound can reveal detailed information. Research on related rhodamine dyes, such as Rhodamine 6G and Rhodamine B, has demonstrated the complexity of their excited-state behavior. acrhem.orgunige.chacs.org These studies reveal phenomena such as:
Excitation Energy Transfer (EET): In concentrated solutions or when bound in close proximity to other molecules, excited monomers can transfer their energy to aggregates, leading to a shortened fluorescence lifetime. unige.chacs.org
Excited-State Absorption (ESA): The excited molecule can absorb another photon, transitioning to a higher excited state, which can influence nonlinear optical properties. acrhem.org
Intersystem Crossing: Transition from the excited singlet state to a triplet state can occur, though this is generally less efficient for rhodamines compared to fluorescence.
By measuring fluorescence decay kinetics, researchers can characterize the local environment of the dye, study conformational changes in proteins, and investigate binding interactions, making this technique invaluable for understanding the behavior of this compound in bioanalytical applications. nih.gov
Advanced Structural Elucidation Techniques in Synthetic Research
The unambiguous confirmation of a molecule's chemical structure is paramount following its synthesis. For a complex molecule like this compound, a combination of high-resolution analytical techniques is required.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds. For fluorinated molecules like this compound, multinuclear NMR experiments are particularly informative.
¹H and ¹³C NMR: These standard experiments provide a map of the proton and carbon framework of the molecule. The chemical shifts, signal multiplicities (splitting patterns), and integration values in ¹H NMR, along with ¹³C chemical shifts, allow for the assignment of nearly every atom in the structure, confirming the integrity of the xanthene core and the attached functional groups. rsc.orgresearchgate.net
¹⁹F NMR: The presence of a fluorine atom makes ¹⁹F NMR a highly specific and sensitive tool for characterization. scholaris.ca The fluorine nucleus (¹⁹F) has a high gyromagnetic ratio and 100% natural abundance, making it easy to detect. The chemical shift of the fluorine atom in the sulfonyl fluoride group is highly sensitive to its electronic environment, providing direct evidence of its successful incorporation. sigmaaldrich.com Furthermore, ¹⁹F NMR is performed in a spectral window free from background signals common in biological samples. scholaris.ca The coupling between ¹⁹F and nearby ¹H or ¹³C nuclei can provide additional structural information.
High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition of a newly synthesized compound. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to within 5 parts per million). This precision allows for the determination of a unique elemental formula.
For this compound (C₂₇H₂₇FN₂O₇S₂), HRMS would be used to verify its exact molecular weight of 574.1325 g/mol . alfa-chemistry.com Techniques such as Electrospray Ionization (ESI) are commonly used to gently ionize rhodamine derivatives for MS analysis. rsc.org HRMS is also a powerful tool for identifying impurities and degradation products, as demonstrated in studies of Sulforhodamine B where it was used to elucidate the structures of molecules formed during photodegradation. nih.govphcogres.com
Table 2: Advanced Analytical Techniques for Structural Elucidation
| Technique | Information Provided | Relevance for this compound |
|---|---|---|
| ¹H NMR | Provides information on the number, environment, and connectivity of hydrogen atoms. | Confirms the structure of the hydrocarbon backbone and substituent groups. |
| ¹³C NMR | Maps the carbon skeleton of the molecule. | Verifies the integrity of the xanthene core and all carbon-containing functional groups. |
| ¹⁹F NMR | Detects the presence and electronic environment of fluorine atoms. | Directly confirms the incorporation of the sulfonyl fluoride group. sigmaaldrich.com |
This table is interactive and summarizes the application of key analytical techniques for the characterization of fluorinated sulforhodamine dyes.
Computational and Theoretical Investigations of Sulforhodamine Q 5 Acid Fluoride and Analogues
Structure-Property Relationship Studies in Sulforhodamine Analogues
Structure-property relationship (SPR) studies are fundamental to the development of new functional molecules. By systematically modifying the chemical structure of a parent compound and evaluating the resulting changes in its properties, researchers can deduce critical design principles. In the context of sulforhodamine analogues, these studies have been pivotal in tailoring their fluorescence, solubility, and targeting capabilities.
A key aspect of sulforhodamine chemistry is the influence of structural modifications on their photophysical properties. For instance, the introduction of different substituents can significantly alter the absorption and emission maxima, quantum yield, and photostability of the dye. The good solubility properties of sulforhodamine are also a key consideration in these studies. escholarship.org The development of new probes often involves exploring these structure-activity relationships. acs.org
The following table summarizes the effects of structural modifications on the properties of various sulforhodamine analogues and related rhodamine dyes.
| Analogue/Modification | Observed Effect | Application |
| Celecoxib-sulforhodamine conjugate | Selective COX-2 inhibition (moderate to poor potency) acs.org | Targeted optical imaging |
| Indomethacin-carboxy-X-rhodamine conjugate | Effective COX-2 targeted optical imaging agent acs.org | In vivo imaging of inflammation and tumors |
| Texas Red-X succinimidyl ester (TR-X-SE) | Improved conjugation efficiency and increased fluorescence yield compared to sulfonyl chloride derivatives acs.org | Labeling of proteins and other biomolecules |
| Rhodamine Red-X succinimidyl ester | Similar improved properties to TR-X-SE acs.org | Biomolecule conjugation |
| Tenovin-6 analogues | Inhibition of de novo pyrimidine (B1678525) synthesis and nucleoside transport researchgate.net | Antitumor activity researchgate.net |
Density Functional Theory (DFT) Calculations for Reactivity and Electronic Structure Analysis
Density Functional Theory (DFT) has emerged as a powerful computational method for investigating the electronic structure and reactivity of molecules. nih.gov It allows for the calculation of various molecular properties, providing a theoretical framework to understand and predict chemical behavior. nih.govmdpi.com For complex molecules like Sulforhodamine Q 5-acid fluoride (B91410), DFT calculations can offer deep insights into their ground and excited state properties, which are crucial for their function as fluorescent probes.
DFT methods are employed to calculate key parameters that govern the reactivity of a molecule, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's excitability and chemical reactivity. A smaller gap generally suggests that the molecule can be more easily excited. Furthermore, DFT can be used to compute reactivity descriptors like chemical potential, chemical hardness, and electrophilicity, which help in identifying the most reactive sites within a molecule. nih.govfrontiersin.org This information is invaluable for predicting how the dye will interact with its environment and target molecules.
The choice of the functional and basis set is a critical aspect of performing accurate DFT calculations. nih.gov Different functionals, such as B3LYP, CAM-B3LYP, and M11, combined with various basis sets like 6-311++G(d,p), are benchmarked against experimental data or higher-level calculations to ensure the reliability of the theoretical predictions. nih.govfrontiersin.org For instance, studies have shown that for certain systems, specific functionals like MN12SX and N12SX provide the most accurate predictions of chemical reactivity based on HOMO and LUMO energies. frontiersin.org
The following table presents a hypothetical comparison of DFT-calculated parameters for Sulforhodamine Q 5-acid fluoride and a generic analogue, illustrating how these calculations can be used to compare and predict properties.
| Parameter | This compound (Hypothetical) | Analogue A (Hypothetical) | Significance |
| HOMO Energy | -6.2 eV | -6.5 eV | Indicates electron-donating ability |
| LUMO Energy | -2.5 eV | -2.3 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 3.7 eV | 4.2 eV | Relates to excitation energy and color |
| Chemical Potential (µ) | -4.35 eV | -4.4 eV | Describes escaping tendency of electrons |
| Chemical Hardness (η) | 1.85 eV | 2.1 eV | Measures resistance to change in electron distribution |
| Electrophilicity (ω) | 5.12 eV | 4.61 eV | Quantifies the electrophilic nature of the molecule |
Molecular Modeling for Rational Probe Design and Optimization Strategies
Molecular modeling encompasses a range of computational techniques used to simulate and predict the behavior of molecules. It plays a crucial role in the rational design and optimization of fluorescent probes by providing a virtual laboratory to test new ideas before committing to expensive and time-consuming synthesis.
A key application of molecular modeling in this context is the design of activatable or "smart" probes. These probes are designed to exhibit a change in their fluorescence properties, such as an "off/on" switch, in response to a specific biological event or target. researchgate.net One mechanism that can be exploited for this purpose is the twisted intramolecular charge transfer (TICT) process. researchgate.net Molecular modeling, particularly time-dependent density functional theory (TD-DFT), can be used to investigate the potential energy surfaces of the ground and excited states to understand and control the TICT process. researchgate.net By strategically modifying the molecular structure, it is possible to favor or disfavor the non-fluorescent TICT state, thereby creating a fluorogenic response. researchgate.net
Molecular modeling is also instrumental in optimizing the binding affinity and selectivity of a probe for its target. Docking and molecular dynamics simulations can predict how a probe will interact with a protein or other biomolecule at the atomic level. nih.gov These simulations can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding. This information can then be used to guide the design of new analogues with improved binding characteristics. For example, in silico studies can predict the druglikeness and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of potential drug candidates, helping to prioritize compounds for synthesis and further testing. nih.gov
The development of dual-mode imaging probes, which combine fluorescence imaging with another modality like positron emission tomography (PET), is another area where molecular modeling is highly valuable. mdpi.com Modeling can aid in the design of linkers that connect the fluorescent dye to a radiolabeled component without compromising the properties of either part. mdpi.com For instance, the development of [¹⁸F]Sulforhodamine B involved a one-pot, two-step synthesis strategy that was likely guided by computational analysis to ensure efficient radiolabeling. mdpi.com
The following table outlines various molecular modeling strategies and their applications in the design of sulforhodamine-based probes.
| Modeling Strategy | Objective | Example Application |
| Time-Dependent DFT (TD-DFT) | Understanding and controlling fluorescence quenching mechanisms researchgate.net | Designing activatable probes based on the TICT process researchgate.net |
| Molecular Docking | Predicting binding modes and affinities to target proteins nih.gov | Optimizing the selectivity of a COX-2 targeted probe |
| Molecular Dynamics (MD) Simulations | Assessing the stability of probe-target complexes nih.gov | Evaluating the conformational changes of a probe upon binding |
| In Silico ADMET Prediction | Evaluating drug-like properties nih.gov | Prioritizing probe candidates with favorable pharmacokinetic profiles |
| Mechanistic Modeling | Predicting the function of a designed molecule arxiv.org | Designing riboswitches that respond to sulforhodamine B arxiv.org |
Advanced Methodological Considerations in Experimental Research with Sulforhodamine Q 5 Acid Fluoride
Chromatographic Separation and Purification Techniques for Derivatized Fluorophores
The purification of derivatized fluorophores, such as those based on the sulforhodamine scaffold, is a critical step to ensure the specificity and reliability of subsequent experimental applications. Various chromatographic techniques are employed to separate the desired product from unreacted starting materials, byproducts, and isomers.
Column chromatography is a fundamental technique used for this purpose. For instance, in the synthesis of sulfonamide derivatives of Sulforhodamine 101, purification can be achieved using a silica (B1680970) gel (SiO₂) column with a hexane/ethyl acetate (B1210297) solvent system as the eluent nih.gov. In cases where isomers are formed during the reaction, a different stationary phase may be required. For example, the separation of two distinct isomers of a Sulforhodamine 101 derivative was accomplished using an aluminium oxide (Al₂O₃) column, with a sequential elution of 5% and 10% methanol (B129727) in dichloromethane (B109758) nih.gov.
For higher resolution and purity, High-Performance Liquid Chromatography (HPLC) is often the method of choice. A semipreparative HPLC system, using an isocratic mobile phase such as acetonitrile (B52724) and water, can effectively isolate the final radiolabeled product from its precursor nih.gov.
Solid-Phase Extraction (SPE) offers another efficient method for separation and enrichment. A specialized SPE-HPLC device utilizing a microcolumn filled with a custom-synthesized polymeric ionic liquid has been shown to have strong enrichment capabilities and good selectivity for rhodamine dyes nih.gov. The retention and elution are heavily influenced by the pH of the environment, with acidic conditions often promoting stronger interaction and thus better separation nih.gov.
Table 1: Chromatographic Techniques for Sulforhodamine Derivative Purification
| Technique | Stationary Phase | Mobile Phase / Eluent | Application Example | Source |
|---|---|---|---|---|
| Column Chromatography | Silica Gel (SiO₂) | Hexane/Ethyl Acetate (8:2 V/V) | Purification of a Sulforhodamine 101 derivative intermediate. | nih.gov |
| Column Chromatography | Aluminium Oxide (Al₂O₃) | 5% and 10% Methanol in Dichloromethane (CH₂Cl₂) | Separation of Sulforhodamine 101 sulfonamide isomers. | nih.gov |
| Semipreparative HPLC | Not Specified | Acetonitrile:Water (47:53) | Isolation of a final [¹⁸F]-labeled Sulforhodamine 101 derivative. | nih.gov |
Optimization of Reaction Conditions for Efficient Derivatization (e.g., Solvent, Temperature, Catalyst)
The efficiency of the derivatization reaction, particularly for labeling with moieties like fluoride (B91410), is highly dependent on the careful optimization of several reaction conditions. These include the choice of solvent, reaction temperature, and the presence of a suitable catalyst.
In the context of radiofluorination of a Sulforhodamine 101 precursor, various conditions have been tested to maximize the radiochemical yield nih.gov. The choice of solvent is critical; anhydrous aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are commonly investigated for nucleophilic substitution reactions involving fluoride nih.gov. The reaction temperature is another key parameter that is systematically varied to find the optimal balance between reaction rate and precursor stability.
For fluorination reactions, the activation of the fluoride ion is essential. This is often achieved using a phase-transfer catalyst. A common system involves the use of a potassium carbonate/Kryptofix [2.2.2] complex nih.gov. The Kryptofix [2.2.2] sequesters the potassium ion, leaving a more reactive, "naked" fluoride anion that can efficiently participate in the nucleophilic substitution. The process involves eluting trapped [¹⁸F]fluoride from an anion exchange cartridge with an aqueous solution of potassium carbonate, which is then mixed with Kryptofix [2.2.2] in acetonitrile. The mixture is then heated under reduced pressure to remove water and acetonitrile, resulting in the activated [¹⁸F]fluoride ready for reaction nih.gov.
Table 2: Parameters for Optimization of Sulforhodamine Derivatization
| Parameter | Variables Tested | Purpose | Example System | Source |
|---|---|---|---|---|
| Solvent | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | To provide an anhydrous aprotic environment for nucleophilic substitution. | Fluorination of a Sulforhodamine 101 N-(3-Bromopropyl) sulfonamide precursor. | nih.gov |
| Temperature | Varied systematically | To optimize reaction kinetics and yield while minimizing degradation. | Fluorination of a Sulforhodamine 101 N-(3-Bromopropyl) sulfonamide precursor. | nih.gov |
| Catalyst | Kryptofix [2.2.2] / K₂CO₃ | To activate the fluoride anion for efficient nucleophilic attack. | Radiofluorination using [¹⁸F]fluoride. | nih.gov |
| Precursor Mass | 1, 2, and 5 mg | To determine the optimal substrate concentration for the labeling reaction. | Fluorination of a Sulforhodamine 101 N-(3-Bromopropyl) sulfonamide precursor. | nih.gov |
Benchmarking and Standardization of Bioimaging Experiments Using Defined Model Systems
To validate and standardize the performance of new fluorophores like Sulforhodamine Q 5-acid fluoride for bioimaging, it is essential to use well-defined and reproducible model systems. These systems range from simple two-dimensional (2D) cell cultures to more complex three-dimensional (3D) spheroids and animal models, allowing for a tiered approach to probe evaluation.
2D and 3D Cell Cultures: Initially, probes can be tested in 2D cell culture monolayers. For example, HCT116 cells in a standard 2D culture can be used to assess basic properties like cell permeability, intracellular localization, and response to environmental changes nih.gov. However, 2D models often fail to replicate the complex microgradients found in tissues. Therefore, 3D multicellular tumor spheroids are increasingly used as they better mimic the physiological gradients of oxygen, nutrients, and temperature found in avascular tumors nih.govacs.org. A sulforhodamine-based nanoprobe has been successfully used to image temperature and oxygen gradients in 3D HCT116 spheroids, demonstrating the existence of local microgradients that are not apparent in 2D cultures nih.gov. These models are critical for benchmarking probes designed to report on cellular metabolism or hypoxia acs.org.
Animal Models: For in vivo validation, animal models are indispensable. Orthotopic xenografts, where human cancer cells are implanted into the corresponding organ in an animal (e.g., human glioma cells in a rodent brain), provide a clinically relevant context nih.gov. Sulforhodamine 101 has been used in such animal models of glioblastoma to selectively label human astrocytoma cells, helping to visualize the tumor margin nih.gov. These models allow for the benchmarking of a probe's ability to differentiate target cells from surrounding tissue and other cell types, such as lymphoma cells, in a complex biological environment nih.gov.
Table 3: Defined Model Systems for Bioimaging Standardization
| Model System | Description | Application Example | Key Findings | Source |
|---|---|---|---|---|
| 2D Cell Culture | Adherent HCT116 human colon carcinoma cells grown as a monolayer. | Initial assessment of a sulforhodamine nanoprobe's response to temperature. | Intracellular temperature and oxygen are close to ambient values. | nih.gov |
| 3D Multicellular Spheroids | HCT116 cells grown as 3D aggregates (>200 µm). | Imaging of temperature and oxygen gradients in a tumor-like microenvironment. | Pronounced temperature and oxygen gradients exist within the spheroid structure. | nih.govacs.org |
| Animal Xenograft Model | Orthotopic human glioma and lymphoma xenografts in rodents. | Testing the selectivity of Sulforhodamine 101 for labeling astrocytoma cells ex vivo. | SR101 selectively labels a high percentage of astrocytoma cells (86.5%) versus lymphoma cells (2.2%). | nih.gov |
Emerging Research Frontiers and Future Prospects of Sulforhodamine Q 5 Acid Fluoride
Novel Sulforhodamine Q 5-Acid Fluoride (B91410) Conjugates for Targeted Delivery in Research Models
The development of fluorescent probes that can specifically target and illuminate biological structures is a cornerstone of modern life sciences research. The chemical structure of Sulforhodamine Q 5-acid fluoride, featuring a reactive acid fluoride group, makes it an ideal candidate for conjugation to various biomolecules. These conjugates enable the targeted delivery of the fluorophore to specific cells, tissues, or even subcellular compartments, allowing for precise visualization and tracking in research models.
Rhodamine dyes are extensively used for conjugation with biomolecules because of their fluorescent properties. nih.gov For instance, derivatives of the related Sulforhodamine 101 (SR101) have been conjugated to targeting moieties for applications in neuroscience and oncology. SR101 itself is known to be a marker for astroglia in the neocortex of rodents in vivo. nih.govresearchgate.net This inherent specificity, combined with the ability to attach other targeting ligands, expands its utility.
In cancer research, targeting ligands such as folic acid or specific antibodies can be attached to sulforhodamine derivatives. nih.govmdpi.com These conjugates are then used to selectively label cancer cells that overexpress the corresponding receptors. For example, transferrin-conjugated nanoparticles carrying a fluorescent payload have been shown to be efficiently endocytosed by A549 lung cancer cells. spandidos-publications.com Similarly, dextran-based drug conjugates have been used to target tumors in various mouse models, including those for H460 and MCF-7 cancer cell lines. dovepress.com The sulforhodamine fluorophore in these conjugates acts as a reporter, allowing researchers to monitor the delivery, uptake, and distribution of the therapeutic agent or targeting vehicle.
The following table summarizes examples of sulforhodamine derivative conjugates and their applications in research models, which can be extrapolated to the potential uses of this compound.
Table 1: Examples of Sulforhodamine Derivative Conjugates in Research
| Sulforhodamine Derivative | Targeting Moiety | Research Model | Application |
|---|---|---|---|
| Sulforhodamine 101 (SR101) | - | Rodent neocortex | Staining of astrocytes nih.govscience.gov |
| Doxorubicin-loaded Nanoparticles | Transferrin | A549 lung cancer cells | Targeted drug delivery and imaging spandidos-publications.com |
| Dextran Conjugate | - | H460 and MCF-7 cancer cells | In vivo tumor imaging and therapy dovepress.com |
Integration with Advanced Nanomaterials for Enhanced Sensing and Imaging Capabilities
The integration of fluorescent dyes like this compound with advanced nanomaterials offers a synergistic approach to creating highly sensitive and stable probes for a variety of applications. Nanomaterials such as silica (B1680970) nanoparticles, quantum dots, and nanodiamonds can serve as scaffolds or carriers for sulforhodamine derivatives, enhancing their photophysical properties and providing a platform for the development of sophisticated sensors and imaging agents.
One of the key advantages of encapsulating or covalently attaching sulforhodamine dyes to nanomaterials is the improvement in their brightness and photostability. nih.gov The rigid environment provided by the nanomaterial can protect the fluorophore from photobleaching and reduce non-radiative decay pathways, leading to a more robust fluorescent signal. For instance, uniform silica microspheres have been coated with layers containing rhodamine dyes to create intensely fluorescent particles suitable for flow cytometry. science.gov
Furthermore, the combination of sulforhodamines with other functional molecules within a single nanoparticle can lead to the development of ratiometric sensors. In such systems, a sulforhodamine derivative can act as a stable reference dye, while another dye's fluorescence is modulated by the presence of a specific analyte. This approach has been used to create nanosensors for chloride ions, where a lucigenin (B191737) dye is quenched by chloride while the sulforhodamine reference signal remains constant. science.gov The ratio of the two emission intensities provides a quantitative measure of the analyte concentration.
The versatility of this approach allows for the detection of a wide range of analytes, from small ions to large biomolecules. nih.gov For example, mesoporous silica nanoparticles functionalized with specific receptors and loaded with a fluorescent reporter can be designed to detect anions like fluoride or cations like Fe³⁺. nih.gov Histamine sensors have also been developed using nanoparticle platforms that incorporate a meso-ionic acid fluoride-based dye that reacts specifically with histamine. mdpi.comnih.gov
The table below provides examples of how sulforhodamine derivatives have been integrated with nanomaterials for enhanced sensing and imaging.
Table 2: Sulforhodamine Derivatives Integrated with Nanomaterials
| Nanomaterial | Sulforhodamine Derivative | Target Analyte/Application | Enhancement/Mechanism |
|---|---|---|---|
| Polyacrylamide Nanoparticles | Polymerizable Sulforhodamine | Chloride (as reference dye) | Ratiometric sensing with lucigenin as the chloride-sensitive dye science.govdb-thueringen.de |
| Silica Microspheres | Rhodamine 6G | Flow cytometry | Intense and stable fluorescence science.gov |
| Mesoporous Silica Nanoparticles | Naphthylurea-functionalized | Fluoride | Fluorescence quenching upon binding nih.gov |
Advancements in Automated Synthesis for Complex Fluorophore Probes
The synthesis of complex fluorophore probes, particularly those intended for in vivo imaging applications like Positron Emission Tomography (PET), often involves multiple steps and requires precise control over reaction conditions. The introduction of automation in the synthesis process has been a significant advancement, enabling the reliable and reproducible production of these sophisticated molecules.
A prime example of this is the automated radiosynthesis of [¹⁸F]-labeled sulforhodamine derivatives. nih.govresearchgate.net The short half-life of the ¹⁸F isotope (approximately 110 minutes) necessitates a rapid and efficient synthesis process. mdpi.com Automated synthesis modules, such as the GE TRACERlab® FX-FN, are specifically designed for this purpose. nih.govresearchgate.net These platforms can perform a sequence of reactions, including the trapping of [¹⁸F]fluoride, azeotropic drying, the labeling reaction itself, and initial purification, all within a contained and shielded environment. researchgate.net
The synthesis of a probe like [¹⁸F]2B-SRF101, a sulfonamide derivative of Sulforhodamine 101, demonstrates the typical workflow in an automated system. nih.gov The process begins with the production of [¹⁸F]fluoride in a cyclotron. nih.govresearchgate.net This is followed by its activation and subsequent nucleophilic substitution reaction with a precursor molecule, such as SR101 N-(3-Bromopropyl) sulfonamide. nih.govresearchgate.net The automated module allows for the precise control of parameters like temperature, reaction time, and solvent addition, which are crucial for optimizing the radiochemical yield and purity of the final product. nih.govresearchgate.net
The development of such automated methods is critical for the translation of novel imaging probes from the research laboratory to clinical applications. By standardizing the production process, automated synthesis ensures the consistent quality of the radiotracer and facilitates its wider availability for preclinical and clinical studies. mdpi.com
The key parameters for the automated synthesis of a representative sulforhodamine probe are outlined in the table below.
Table 3: Parameters for Automated Synthesis of [¹⁸F]2B-SRF101
| Parameter | Description |
|---|---|
| Synthesis Platform | GE TRACERlab® FX-FN nih.govresearchgate.net |
| Radionuclide | [¹⁸F]Fluoride nih.govresearchgate.net |
| Precursor | SR101 N-(3-Bromopropyl) sulfonamide nih.govresearchgate.net |
| Solvents | Acetonitrile (B52724), Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO) nih.govresearchgate.net |
| Reaction Temperature | Varied between 50°C and 160°C nih.govresearchgate.net |
| Reaction Time | Typically 10 minutes nih.govresearchgate.net |
Elucidating Mechanistic Uptake and Biological Interactions of Sulforhodamine Derivatives at the Molecular Level
Understanding how fluorescent probes like sulforhodamine derivatives are taken up by cells and how they interact with their biological environment is crucial for the correct interpretation of imaging data and for the design of more effective probes. Research in this area focuses on elucidating the molecular mechanisms that govern the uptake, transport, and localization of these dyes within living systems.
Studies using Sulforhodamine 101 (SR101) have provided valuable insights into its biological interactions, particularly in the central nervous system. It has been shown that SR101 is selectively taken up by astrocytes, making it a valuable tool for studying this cell type. nih.govscience.gov The mechanism of this selective uptake is an active area of research, with evidence suggesting the involvement of specific transporters and gap junction-mediated spread of the dye between adjacent astrocytes. science.gov
In other biological systems, the membrane impermeability of certain sulforhodamine derivatives is exploited to study processes like fluid secretion. science.gov For example, by observing the exclusion of a membrane-impermeable sulforhodamine dye from the lumen of isolated salivary gland ducts, researchers can investigate the dynamics of fluid transport across the ductal epithelium. science.gov
The interaction of sulforhodamine conjugates with their targets is also a key area of investigation. The binding affinity and specificity of a targeted conjugate determine its effectiveness as an imaging agent. Cellular uptake studies, often performed using fluorescence microscopy or flow cytometry, are used to quantify the internalization of the conjugate and to study its subcellular localization. spandidos-publications.com For example, the enhanced cellular uptake of transferrin-conjugated nanoparticles in A549 cells compared to non-targeted nanoparticles demonstrates the successful targeting of the transferrin receptor. spandidos-publications.com
These mechanistic studies are essential for validating new probes and for advancing our understanding of fundamental biological processes. The bright and stable fluorescence of sulforhodamine derivatives makes them excellent tools for these investigations, enabling researchers to visualize and quantify molecular events in real-time.
Q & A
Basic Research Questions
Q. What are the critical steps for synthesizing Sulforhodamine Q 5-acid fluoride to ensure high purity and stability?
- Methodological Answer : Synthesis should follow protocols optimized for fluorinated rhodamine derivatives. Key steps include:
- Purification : Use column chromatography with silica gel and a gradient elution system (e.g., methanol/chloroform) to isolate the compound. Monitor purity via HPLC with UV-Vis detection at 564 nm .
- Stability Testing : Store lyophilized powder in amber vials at -20°C under inert gas (e.g., argon) to prevent hydrolysis of the acid fluoride group. Regularly validate stability using NMR or mass spectrometry .
Q. How should researchers handle this compound to minimize degradation during experiments?
- Methodological Answer :
- Storage : Dissolve in anhydrous dimethyl sulfoxide (DMSO) to avoid moisture-induced degradation. Aliquot to reduce freeze-thaw cycles .
- In-Lab Handling : Use glove boxes or nitrogen-purged environments when preparing aqueous solutions. Verify concentration spectrophotometrically before each experiment (ε ≈ 80,000 M⁻¹cm⁻¹ at 564 nm) .
Q. What are the standard assays employing this compound, and what parameters influence their reproducibility?
- Methodological Answer : The compound is widely used in:
- Cytotoxicity Assays : Adapted from the sulforhodamine B (SRB) protocol. Fix cells with trichloroacetic acid, stain with 0.4% this compound in 1% acetic acid, and quantify via microplate reader at 564 nm. Ensure linearity by correlating optical density with cell counts (1,000–10,000 cells/well) .
- Fluorescence Microscopy : Optimize excitation/emission wavelengths (e.g., 488 nm/520 nm) and minimize photobleaching by limiting exposure time .
Advanced Research Questions
Q. How can fluorescence intensity be maximized in live-cell imaging without inducing phototoxicity?
- Methodological Answer :
- Exposure Optimization : Use pulsed illumination (e.g., 10–50 ms exposure intervals) and low laser intensity (≤5 mW). Validate cell viability post-imaging via propidium iodide exclusion .
- Quenching Agents : Add 1–5 mM ascorbic acid to the medium to reduce reactive oxygen species (ROS) generation while preserving signal-to-noise ratios .
Q. What statistical models are appropriate for resolving contradictions in dose-response data from Sulforhodamine-based assays?
- Methodological Answer :
- Structural Equation Modeling (SEM) : Apply SEM to account for latent variables (e.g., batch effects, instrument variability). Use chi-square tests and comparative fit indices (CFI > 0.95) to validate model robustness .
- Dose-Response Analysis : Fit data to a four-parameter logistic model (e.g., Hill equation) using nonlinear regression. Report IC₅₀ values with 95% confidence intervals and assess outliers via Grubbs’ test .
Q. How do solvent polarity and pH affect the spectral properties of this compound, and how can these be controlled?
- Methodological Answer :
- Solvent Effects : In polar solvents (e.g., water), fluorescence quantum yield decreases due to aggregation. Use 1–5% surfactants (e.g., Tween-20) to maintain monomeric states .
- pH Sensitivity : The fluorophore’s emission intensity drops at pH < 5 due to protonation of the xanthene ring. Buffer solutions (pH 7.4) with 10 mM HEPES are recommended for physiological studies .
Data Reporting and Reproducibility
Q. What documentation standards are essential for publishing studies involving this compound?
- Methodological Answer :
- Experimental Section : Detail synthesis routes, purification methods, and storage conditions. Specify instrument models (e.g., microplate reader manufacturer) and software for data analysis .
- Supporting Information : Include raw fluorescence spectra, dose-response curves, and statistical code (e.g., R/Python scripts) to enable replication .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
